1-[(4-Bromophenyl)carbonyl]pyrrole
Overview
Description
1-[(4-Bromophenyl)carbonyl]pyrrole is an organic compound with the molecular formula C11H8BrNOThis compound is used in various fields of scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Bromophenyl)carbonyl]pyrrole can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromophenyl)carbonyl]pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyrrole ring can undergo oxidation to form pyrrole-2,5-dione derivatives, while reduction can lead to the formation of pyrrolidine derivatives.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrrole derivatives
- Pyrrole-2,5-dione derivatives
- Pyrrolidine derivatives
Scientific Research Applications
1-[(4-Bromophenyl)carbonyl]pyrrole is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)carbonyl]pyrrole depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being studied .
Comparison with Similar Compounds
- 1-[(4-Chlorophenyl)carbonyl]pyrrole
- 1-[(4-Fluorophenyl)carbonyl]pyrrole
- 1-[(4-Methylphenyl)carbonyl]pyrrole
Comparison: 1-[(4-Bromophenyl)carbonyl]pyrrole is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. For example, the bromine atom can be selectively substituted under milder conditions compared to chlorine or fluorine. Additionally, the electronic effects of the bromine atom can influence the reactivity and stability of the compound in different chemical environments .
Properties
IUPAC Name |
(4-bromophenyl)-pyrrol-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHISUPNGWNTSRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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